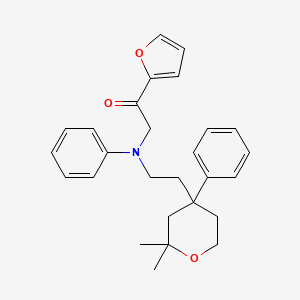
Nav1.8-IN-11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nav1.8-IN-11 is a selective inhibitor of the voltage-gated sodium channel Nav1.8, which is encoded by the SCN10A gene. This channel is primarily expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals. This compound has garnered significant attention for its potential as a non-opioid analgesic, offering a promising alternative for pain management without the risk of addiction associated with opioids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nav1.8-IN-11 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. general synthetic strategies often involve:
Formation of the core structure: This step may include cyclization reactions or the formation of heterocyclic rings.
Functional group modifications: Introduction of specific functional groups that enhance the selectivity and potency of the compound.
Purification and isolation: Techniques such as chromatography are used to purify the final product
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing robust purification processes. The use of automated synthesis and high-throughput screening can further streamline production .
Analyse Des Réactions Chimiques
Types of Reactions
Nav1.8-IN-11 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its pharmacological properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can affect the compound’s stability and activity.
Substitution: Replacement of specific functional groups with others to modify the compound’s characteristics
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific modifications made to this compound. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can result in a variety of functionalized compounds with different pharmacological profiles .
Applications De Recherche Scientifique
Nav1.8-IN-11 has a wide range of scientific research applications, including:
Pain Management: As a selective inhibitor of Nav1.8, this compound is being investigated for its potential to treat various pain conditions, including neuropathic pain and inflammatory pain
Cardiac Electrophysiology: Research has shown that Nav1.8 may play a role in cardiac arrhythmias, making this compound a valuable tool for studying cardiac electrophysiology.
Neuroscience: This compound is used to explore the role of Nav1.8 in neuronal excitability and signal transmission, providing insights into the mechanisms underlying pain and other sensory processes
Drug Development: The compound serves as a lead molecule for developing new analgesics and other therapeutic agents targeting Nav1.8
Mécanisme D'action
Nav1.8-IN-11 exerts its effects by selectively binding to the Nav1.8 sodium channel, inhibiting its activity. This inhibition prevents the influx of sodium ions into sensory neurons, thereby reducing neuronal excitability and the transmission of pain signals. The molecular targets and pathways involved include the modulation of voltage-gated sodium channels and the downstream signaling pathways that mediate pain perception .
Comparaison Avec Des Composés Similaires
Nav1.8-IN-11 is unique in its high selectivity for the Nav1.8 channel compared to other sodium channel inhibitors. Similar compounds include:
VX-548: Another selective Nav1.8 inhibitor developed by Vertex Pharmaceuticals, which has shown promise in clinical trials for pain management
PF-06305591: A selective Nav1.8 blocker that has been tested in clinical trials for its analgesic properties.
This compound stands out due to its specific binding affinity and efficacy in preclinical models, making it a valuable tool for both research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C23H17ClF4N2O3 |
|---|---|
Poids moléculaire |
480.8 g/mol |
Nom IUPAC |
3-chloro-6-[(7-fluoro-2,3-dihydro-1H-inden-4-yl)oxy]-2-methyl-N-(1-oxidopyridin-1-ium-3-yl)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C23H17ClF4N2O3/c1-12-20(22(31)29-13-4-3-9-30(32)11-13)19(10-16(21(12)24)23(26,27)28)33-18-8-7-17(25)14-5-2-6-15(14)18/h3-4,7-11H,2,5-6H2,1H3,(H,29,31) |
Clé InChI |
WNFFFMLELVUUHY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC(=C1C(=O)NC2=C[N+](=CC=C2)[O-])OC3=C4CCCC4=C(C=C3)F)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-methoxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate;N,N-diethylethanamine](/img/structure/B12369747.png)
![4-[3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-enyl]cyclohexane-1-carboxylic acid](/img/structure/B12369761.png)
![(2S,4R)-1-[(2S)-2-[10-[4-[(4-chlorophenyl)-[4-(5-methyl-4-nitro-1,2-oxazole-3-carbonyl)piperazin-1-yl]methyl]phenoxy]decanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12369762.png)

![dicopper;tetrasodium;3-oxido-4-[[2-oxido-4-[3-oxido-4-[(2-oxido-3,6-disulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12369782.png)



![2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B12369811.png)


![[(2S,3R)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B12369821.png)
![[(1R,2S,3R,3aR,5aR,5bR,7aR,9R,10R,11aS,13aS,13bR)-1,2-dihydroxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-10-yl] acetate](/img/structure/B12369822.png)
